Alfacalcidol

Content Navigation

Researchers relying on vitamin D3 in CKD models often encounter inconsistent activation due to impaired renal 1α-hydroxylase. Alfacalcidol, a 1α-hydroxylated vitamin D3 analog, bypasses this step, ensuring reliable hepatic conversion to calcitriol. Key advantages:

- Consistent calcitriol generation independent of renal function

- Essential for CKD, renal osteodystrophy & hepatic 25-hydroxylase research

- High-purity crystalline solid; soluble in fatty oils for formulation studies

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

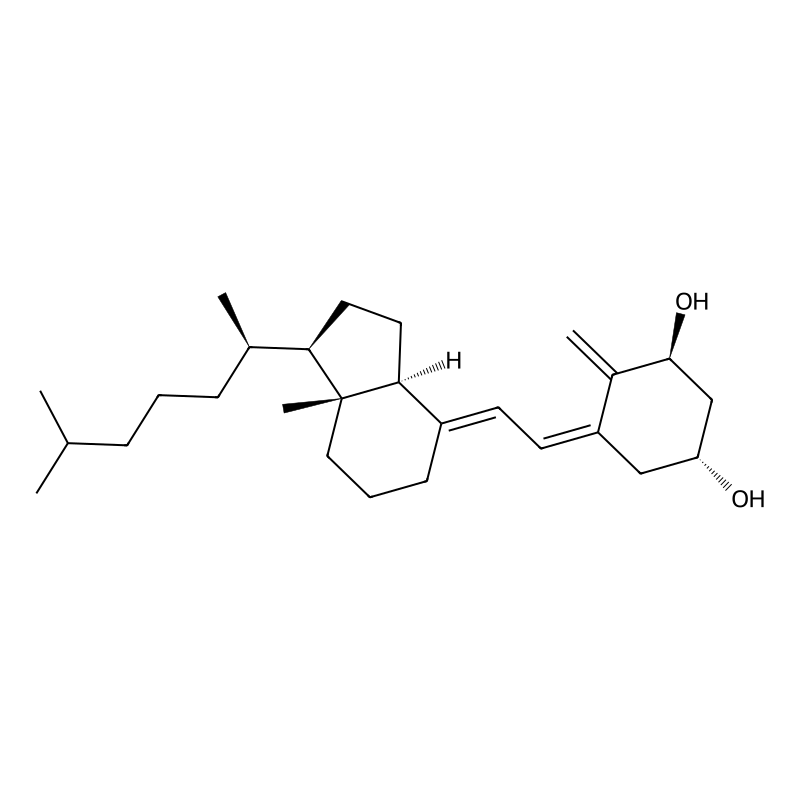

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D3. Unlike naturally occurring vitamin D (cholecalciferol), which requires two-step hydroxylation in the liver and then the kidneys to become biologically active, Alfacalcidol is already hydroxylated at the 1α-position. This structural feature is critical from a procurement and application standpoint, as it bypasses the need for renal 1α-hydroxylation, a metabolic step that is often impaired in certain conditions like chronic kidney disease. Consequently, Alfacalcidol serves as a pro-drug that is rapidly converted in the liver to calcitriol, the active form of vitamin D3, making it a valuable compound in research and therapeutic contexts where direct and reliable calcitriol activity is required.

Research Fit

Direct substitution of Alfacalcidol with other vitamin D analogs like cholecalciferol (standard Vitamin D3) or even the active hormone calcitriol is often inappropriate and can lead to process failure or misleading results. Cholecalciferol's efficacy is dependent on intact renal 1α-hydroxylase activity, making it an unsuitable alternative in models or patient populations with impaired kidney function. While calcitriol is the active metabolite of both, it has a different pharmacokinetic profile and may not be a suitable precursor in studies where controlled, liver-mediated conversion is a factor. Alfacalcidol's value lies in its specific metabolic pathway; it provides a consistent supply of calcitriol that bypasses renal regulation, a crucial factor in its established applications and a key reason why it cannot be treated as a generic commodity equivalent to other vitamin D forms.

Substitution Risk

References

- [2] Alfacalcidol. Wikipedia.

- [8] Brancaccio, D., Cozzolino, M., & Gallieni, M. (2017). Alfacalcidol in CKD-MBD - A Fresh Look. Open Access Text.

- [15] Adami, S., & Viapiana, O. (2005). D-hormone analog alfacalcidol: an update on its role in post-menopausal osteoporosis and rheumatoid arthritis management. Expert Opinion on Pharmacotherapy, 6(4), 635–645.

- [20] Application for Inclusion of Calcitriol (1,25-dihydroxy-cholecaliferol) and alfacalcidol (1α-calcidol). World Health Organization.

Metabolic Activation Pathway: Bypassing Renal Hydroxylation

Alfacalcidol is a pro-drug that requires 25-hydroxylation in the liver to be converted to the active form, calcitriol. This is in contrast to cholecalciferol (Vitamin D3), which requires both 25-hydroxylation in the liver and subsequent 1α-hydroxylation in the kidneys. Calcitriol is the already active form and requires no further metabolic conversion. This makes Alfacalcidol particularly suitable for applications where renal function is compromised or intentionally bypassed in experimental models.

| Evidence Dimension | Required Metabolic Activation Step |

| Target Compound Data | Hepatic 25-hydroxylation only |

| Comparator Or Baseline | Cholecalciferol: Hepatic 25-hydroxylation followed by renal 1α-hydroxylation. Calcitriol: None, already active. |

| Quantified Difference | Bypasses the renal 1α-hydroxylation step required by cholecalciferol. |

| Conditions | In vivo metabolism |

For research in renal-impaired models or clinical applications, Alfacalcidol provides a reliable route to active Vitamin D3, whereas cholecalciferol would be ineffective.

Comparative Efficacy in Raising Serum 1,25(OH)2D Levels in Hemodialysis Patients

In a 13-week study with chronic kidney disease patients on hemodialysis, a weekly dose of 12,000 IU of cholecalciferol was more effective at increasing serum 1,25(OH)2D (calcitriol) levels than a 1.5 µg/week dose of alfacalcidol. The cholecalciferol group saw a median increase from 8.52 to 16.4 pmol/l, while the alfacalcidol group's levels rose from 8.59 to 12.7 pmol/l. This suggests that in this patient population, supraphysiological doses of cholecalciferol can still be converted to the active form, but alfacalcidol provides a more direct, albeit less pronounced, increase at the doses studied.

| Evidence Dimension | Increase in Serum 1,25(OH)2D Levels |

| Target Compound Data | Increase from 8.59 to 12.7 pmol/l (median) |

| Comparator Or Baseline | Cholecalciferol (12,000 IU/week): Increase from 8.52 to 16.4 pmol/l (median) |

| Quantified Difference | Cholecalciferol produced a ~1.9-fold greater increase in median serum 1,25(OH)2D levels compared to alfacalcidol at the doses studied. |

| Conditions | 13-week randomized parallel group study in chronic kidney disease patients on hemodialysis. |

This evidence informs dose selection and the choice of analog depending on the desired level of serum calcitriol increase and the specific patient or model characteristics.

Dose-Equivalency and Efficacy in Managing Secondary Hyperparathyroidism

In a study of patients with chronic kidney disease, calcitriol was found to be more effective than alfacalcidol at reducing intact parathyroid hormone (iPTH) levels, and at significantly lower doses. The median dose of alfacalcidol was 0.5 (0.25-0.8) µg, compared to 0.5 (0.25-0.5) µg for calcitriol (P = .001). Calcitriol significantly reduced iPTH levels from a median of 12.5 to 10.7 pg/mL (P = .017), while alfacalcidol did not produce a significant change. This indicates that calcitriol has a higher potency for iPTH suppression. Another study suggested that for equivalent efficacy, the dose of alfacalcidol may need to be 1.5 to 2.0 times higher than that of calcitriol.

| Evidence Dimension | Suppression of intact Parathyroid Hormone (iPTH) |

| Target Compound Data | No significant change in median iPTH levels (13.31 to 12.5 pg/mL, P = .937) at a median dose of 0.5 µg. |

| Comparator Or Baseline | Calcitriol: Significant reduction in median iPTH levels (12.5 to 10.7 pg/mL, P = .017) at a median dose of 0.5 µg. |

| Quantified Difference | Calcitriol demonstrated statistically significant iPTH suppression while alfacalcidol did not at the doses studied. The required therapeutic dose of alfacalcidol may be 1.5-2.0x that of calcitriol for similar effects. |

| Conditions | 3-month study in patients with chronic kidney disease and secondary hyperparathyroidism. |

For applications requiring potent and rapid suppression of parathyroid hormone, calcitriol may be the more efficient choice, while alfacalcidol may offer a more modulated response.

Models of Chronic Kidney Disease and Renal Osteodystrophy

Due to its unique metabolic activation that bypasses the need for renal 1α-hydroxylation, Alfacalcidol is the logical choice for in vivo studies of chronic kidney disease and its complications, such as renal osteodystrophy. Its ability to reliably generate active calcitriol in the context of impaired kidney function allows for the accurate investigation of vitamin D signaling in these disease models.

Studies of Liver-Specific Vitamin D Metabolism

As Alfacalcidol's conversion to calcitriol occurs in the liver, it is a valuable tool for research focused on hepatic 25-hydroxylase activity and the role of the liver in vitamin D metabolism, independent of renal function.

Comparative Studies of Vitamin D Analog Efficacy

Alfacalcidol serves as an essential comparator in studies designed to evaluate the relative potency, pharmacokinetics, and therapeutic effects of different vitamin D analogs, including calcitriol and cholecalciferol, particularly in the context of bone and mineral metabolism disorders.

Formulation Development for Enhanced Bioavailability

Alfacalcidol is practically insoluble in water but soluble in fatty oils, making it a candidate for formulation studies aimed at improving the oral bioavailability of vitamin D analogs. Its distinct solubility profile compared to other forms of vitamin D may be advantageous in developing novel delivery systems.

Application Fit Matrix

References

- [1] What is the mechanism of Alfacalcidol? Patsnap Synapse.

- [2] Alfacalcidol. Wikipedia.

- [3] Alfacalcidol. PubChem. National Center for Biotechnology Information.

- [8] Brancaccio, D., Cozzolino, M., & Gallieni, M. (2017). Alfacalcidol in CKD-MBD - A Fresh Look. Open Access Text.

- [9] Fuchs, A., et al. (2001). Alfacalcidol in the therapy of renal bone disease. Wiener medizinische Wochenschrift (1946), 151(23-24), 603–606.

- [12] Shroff, R., et al. (2021). Alfacalcidol vs Calcitriol in the Management of Patient With Hypoparathyroidism: A Randomized Controlled Trial. The Journal of Clinical Endocrinology and Metabolism, 106(5), e2245–e2258.

- [14] Al-Ali, F., et al. (2025). Efficacy of Alfacalcidol Versus Calcitriol in Managing Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease. Cureus, 17(2), e70984.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (91.3%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (93.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

MeSH Pharmacological Classification

ATC Code

A11 - Vitamins

A11C - Vitamin a and d, incl. combinations of the two

A11CC - Vitamin d and analogues

A11CC03 - Alfacalcidol

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Vitamin D3 like receptor

NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

2: Fukui T, Munemura C, Maeta S, Ishida C, Murawaki Y. The Effects of Olmesartan and Alfacalcidol on Renoprotection and klotho Gene Expression in 5/6 Nephrectomized Spontaneously Hypertensive Rats. Yonago Acta Med. 2011 Sep;54(3):49-58. Epub 2011 Sep 1. Review. PubMed PMID: 24031129; PubMed Central PMCID: PMC3763788.

3: Kubodera N. D-hormone derivatives for the treatment of osteoporosis: from alfacalcidol to eldecalcitol. Mini Rev Med Chem. 2009 Oct;9(12):1416-22. Review. PubMed PMID: 19929815.

4: Kubodera N. A new look at the most successful prodrugs for active vitamin D (D hormone): alfacalcidol and doxercalciferol. Molecules. 2009 Sep 29;14(10):3869-80. doi: 10.3390/molecules14103869. Review. PubMed PMID: 19924035.

5: O'Donnell S, Moher D, Thomas K, Hanley DA, Cranney A. Systematic review of the benefits and harms of calcitriol and alfacalcidol for fractures and falls. J Bone Miner Metab. 2008;26(6):531-42. doi: 10.1007/s00774-008-0868-y. Epub 2008 Nov 1. Review. PubMed PMID: 18979152.

6: Saito M. [Assessment of bone quality. Effects of bisphosphonates, raloxifene, alfacalcidol, and menatetrenone on bone quality: collagen cross-links, mineralization, and microdamage]. Clin Calcium. 2008 Mar;18(3):364-72. doi: CliCa0803364372. Review. Japanese. PubMed PMID: 18310825.

7: Ringe JD, Schacht E. Improving the outcome of established therapies for osteoporosis by adding the active D-hormone analog alfacalcidol. Rheumatol Int. 2007 Dec;28(2):103-11. Epub 2007 Aug 1. Review. PubMed PMID: 17668216.

8: Rosery H, Bergemann R, Marx SE, Boehnke A, Melnick J, Sterz R, Williams L. Health-economic comparison of paricalcitol, calcitriol and alfacalcidol for the treatment of secondary hyperparathyroidism during haemodialysis. Clin Drug Investig. 2006;26(11):629-38. Review. PubMed PMID: 17163297.

9: Schacht E, Richy F, Reginster JY. The therapeutic effects of alfacalcidol on bone strength, muscle metabolism and prevention of falls and fractures. J Musculoskelet Neuronal Interact. 2005 Jul-Sep;5(3):273-84. Review. PubMed PMID: 16172518.

10: Scharla SH, Schacht E, Lempert UG. Alfacalcidol versus plain vitamin D in inflammation induced bone loss. J Rheumatol Suppl. 2005 Sep;76:26-32. Review. PubMed PMID: 16142848.

Explore Compound Types